molecular formula C19H14N4O2S B13371013 3-(1-Benzofuran-2-yl)-6-(3-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1-Benzofuran-2-yl)-6-(3-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13371013
M. Wt: 362.4 g/mol
InChI Key: FRMMQMVPEVTWAU-UHFFFAOYSA-N
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Description

3-(1-Benzofuran-2-yl)-6-(3-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines multiple functional groups, including benzofuran, ethoxyphenyl, triazole, and thiadiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzofuran-2-yl)-6-(3-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-benzofuran-2-carboxylic acid hydrazide with 3-ethoxybenzoyl chloride to form the corresponding hydrazone. This intermediate is then cyclized using thionyl chloride and triethylamine to yield the desired triazolo[3,4-b][1,3,4]thiadiazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzofuran-2-yl)-6-(3-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran and ethoxyphenyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of 3-(1-Benzofuran-2-yl)-6-(3-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes such as poly(ADP-ribose) polymerase (PARP) and epidermal growth factor receptor (EGFR).

    Pathways Involved: It induces apoptosis in cancer cells by upregulating pro-apoptotic genes (e.g., P53, Bax) and downregulating anti-apoptotic genes (e.g., Bcl2).

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Benzofuran-2-yl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3-(1-Benzofuran-2-yl)-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3-(1-Benzofuran-2-yl)-6-(3-ethoxyphenyl)[1,2,4]triazolo[4,3-b][1,3,4]thiadiazole

Uniqueness

3-(1-Benzofuran-2-yl)-6-(3-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ethoxyphenyl moiety enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Properties

Molecular Formula

C19H14N4O2S

Molecular Weight

362.4 g/mol

IUPAC Name

3-(1-benzofuran-2-yl)-6-(3-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H14N4O2S/c1-2-24-14-8-5-7-13(10-14)18-22-23-17(20-21-19(23)26-18)16-11-12-6-3-4-9-15(12)25-16/h3-11H,2H2,1H3

InChI Key

FRMMQMVPEVTWAU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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